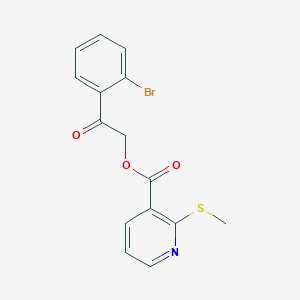
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone is a complex organic compound that features a pyridinone core with various substituents, including a tert-butyl group, a fluorophenyl group, a hydroxy group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction involving a suitable diketone and an amine.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Fluorophenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Introduction of the Phenylsulfanyl Group: This step typically involves a thiolation reaction using thiophenol or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups.
Substitution: The fluorophenyl and phenylsulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of an alcohol or alkane.
Scientific Research Applications
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-1-(4-chlorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- 6-tert-butyl-1-(4-bromophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
- 6-tert-butyl-1-(4-methylphenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone
Uniqueness
The presence of the fluorophenyl group in 6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-(phenylsulfanyl)-2(1H)-pyridinone imparts unique electronic properties, making it distinct from its analogs with different substituents
Properties
Molecular Formula |
C21H20FNO2S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
6-tert-butyl-1-(4-fluorophenyl)-4-hydroxy-3-phenylsulfanylpyridin-2-one |
InChI |
InChI=1S/C21H20FNO2S/c1-21(2,3)18-13-17(24)19(26-16-7-5-4-6-8-16)20(25)23(18)15-11-9-14(22)10-12-15/h4-13,24H,1-3H3 |
InChI Key |
NWGPLXBHJRBWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)SC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B13367434.png)


![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)


![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-5-methoxypyridin-2-yl)methanone](/img/structure/B13367499.png)
![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![2-[5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B13367509.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)
![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)
![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
